molecular formula C4H6I2 B13711897 1,3-Diiodo-2-methyl-1-propene

1,3-Diiodo-2-methyl-1-propene

Katalognummer: B13711897
Molekulargewicht: 307.90 g/mol
InChI-Schlüssel: CSHHJSVEMPBDKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diiodo-2-methyl-1-propene is an organic compound with the molecular formula C4H6I2 It is characterized by the presence of two iodine atoms attached to a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Diiodo-2-methyl-1-propene can be synthesized through the iodination of 2-methyl-1-propene. The reaction typically involves the use of iodine (I2) in the presence of a suitable catalyst or under specific reaction conditions to ensure the selective addition of iodine atoms to the propene backbone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diiodo-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

    Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido- or thiocyanato-substituted propene derivatives.

    Addition Reactions: Products include halogenated propene derivatives.

    Oxidation and Reduction Reactions: Products include alcohols, ketones, or alkanes depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1,3-Diiodo-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Diiodo-2-methyl-1-propene involves its interaction with molecular targets through its reactive iodine atoms and double bond. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dibromo-2-methyl-1-propene: Similar structure but with bromine atoms instead of iodine.

    1,3-Dichloro-2-methyl-1-propene: Similar structure but with chlorine atoms instead of iodine.

    2-Methyl-1-propene: The parent compound without halogen substitution.

Uniqueness

1,3-Diiodo-2-methyl-1-propene is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C4H6I2

Molekulargewicht

307.90 g/mol

IUPAC-Name

1,3-diiodo-2-methylprop-1-ene

InChI

InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3

InChI-Schlüssel

CSHHJSVEMPBDKP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CI)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.